2-(5-Methoxypyridin-2-YL)aniline
Overview
Description
“2-(5-Methoxypyridin-2-YL)aniline” is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used in the field of chemistry as a heterocyclic building block .
Synthesis Analysis
The synthesis of “2-(5-Methoxypyridin-2-YL)aniline” and its derivatives has been a subject of research. For instance, a series of novel polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .Molecular Structure Analysis
The molecular structure of “2-(5-Methoxypyridin-2-YL)aniline” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Arylamines, such as “2-(5-Methoxypyridin-2-YL)aniline”, are very reactive towards electrophilic aromatic substitution . The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was also investigated .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones : A study by Boros et al. (2004) explored the synthesis of 5-methoxy and 5-anilinopyrido[2,3-d]pyrimidin-7(8H)-ones, which have shown submicromolar inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, indicating potential pharmaceutical applications (Boros et al., 2004).
Novel Microtubule Inhibitor : Qiao et al. (2013) studied DAT-230, a compound related to 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl) aniline, as a novel microtubule inhibitor with significant anti-tumor activity, especially in gastric adenocarcinoma cells (Qiao et al., 2013).
Material Science and Chemistry
Electrochromic Materials : Li et al. (2017) synthesized and characterized novel donor-acceptor systems with potential applications in electrochromic devices in the near-infrared region, employing derivatives of aniline such as 2-methoxy-5-aniline sulfonic acid (Li et al., 2017).
Fluorescence Quenching Studies : Research by Melavanki (2018) and Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline, providing insights that are beneficial for sensor design and understanding molecular interactions (Melavanki, 2018); (Geethanjali et al., 2015).
Biomedical Engineering
- Nerve Cell Differentiation : Liu et al. (2009) demonstrated that polypyrrole composites incorporating poly (2-methoxy-5 aniline sulfonic acid) support nerve cell differentiation and enhance this process via electrical stimulation, suggesting potential medical applications in neurological fields (Liu et al., 2009).
Safety And Hazards
Future Directions
Research on “2-(5-Methoxypyridin-2-YL)aniline” and its derivatives is ongoing. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-9-6-7-12(14-8-9)10-4-2-3-5-11(10)13/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUMJGBJCUJERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695925 | |
Record name | 2-(5-Methoxypyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxypyridin-2-YL)aniline | |
CAS RN |
885280-91-1 | |
Record name | 2-(5-Methoxypyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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